molecular formula C8H2Cl3N2NaO4S B13860427 sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate

sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate

Cat. No.: B13860427
M. Wt: 351.5 g/mol
InChI Key: MTASYHBEZPZGKU-UHFFFAOYSA-M
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Description

Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate is a chemical compound with the molecular formula C8H2Cl3N2O4SNa. It is a derivative of benzenesulfonic acid and contains multiple functional groups, including carbamoyl, cyano, and trichloro substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate typically involves the chlorination of a suitable benzenesulfonic acid derivative, followed by the introduction of the carbamoyl and cyano groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonates.

Scientific Research Applications

Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chlorothalonil Metabolite R417888 Sodium: A related compound with similar structural features and applications.

    2-Carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic Acid: The parent acid form of the sodium salt.

Uniqueness

Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C8H2Cl3N2NaO4S

Molecular Weight

351.5 g/mol

IUPAC Name

sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate

InChI

InChI=1S/C8H3Cl3N2O4S.Na/c9-4-2(1-12)5(10)6(11)7(18(15,16)17)3(4)8(13)14;/h(H2,13,14)(H,15,16,17);/q;+1/p-1

InChI Key

MTASYHBEZPZGKU-UHFFFAOYSA-M

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)[O-])C(=O)N)Cl.[Na+]

Origin of Product

United States

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